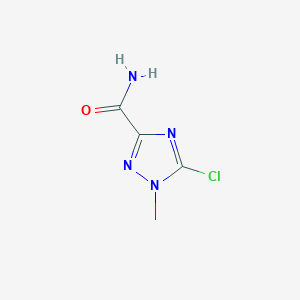
5-氯-1-甲基-1H-1,2,4-三唑-3-甲酰胺
描述
“5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide” is a chemical compound with the molecular formula C3H4ClN3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of carboxylic acid hydrazides . For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of “5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide” includes a triazole ring, which is a five-membered ring with three nitrogen atoms . The compound also contains a methyl group (CH3) and a carboxamide group (CONH2) attached to the triazole ring .Chemical Reactions Analysis
1,2,4-Triazole derivatives, such as “5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide”, can undergo various chemical reactions. For example, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole, can form novel luminescent polymers with cadmium (II) salts and undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide” include a molecular weight of 117.54 g/mol, a topological polar surface area of 30.7 Ų, and a complexity of 67.2 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .科学研究应用
合成和化学性质
- 探索了 5-氨基-1H-[1,2,4]三唑-3-甲酸甲酯的 N-乙酰化衍生物的合成和性质,在化学反应和光谱特征方面展示了重要的发现 (Dzygiel 等人,2004)。
- 另一项研究重点是合成 1-芳基-5-取代-1H-1,2,3-三唑-4-甲酰胺,揭示了它们对多种细菌和真菌菌株的有效抗菌作用,突出了三唑衍生物在抗菌应用中的潜力 (Pokhodylo 等人,2021)。
- 一项基于 1,2,4-三唑核苷的抗癌核苷研究提供了对合成在癌症治疗中具有潜在应用的新化合物的见解 (Lei 等人,2014)。
含能化合物和富氮应用
- 合成了包括 4-甲酰胺-5-(1H-四唑-5-基)-1H-1,2,3-三唑在内的富氮含能化合物的合成和性质,研究了它们在含能材料中的潜在用途 (Qin 等人,2016)。
- 通过 ANRORC 类重排对全氟烷基-1,2,4-三唑-甲酰胺的研究展示了一种形成三唑的新方法,表明在材料科学和化学中的应用 (Piccionello 等人,2009)。
抗菌和抗病毒研究
- 对新的 1,2,4-三唑衍生物的研究突出了它们的合成和抗菌活性,为开发新的治疗剂做出了贡献 (Bektaş 等人,2007)。
- 对苯甲酰胺基 5-氨基吡唑及其稠合杂环的研究显示出显着的抗禽流感病毒活性,强调了三唑衍生物在抗病毒研究中的作用 (Hebishy 等人,2020)。
作用机制
Target of Action
Triazole compounds are generally known to interact with a variety of biological targets due to their versatile chemical structure .
Mode of Action
Triazole compounds can participate in typical nitrogen heterocycle reactions . Under acidic conditions, they can undergo hydrogen bond breaking and protonation reactions .
Result of Action
It’s worth noting that triazole compounds are often synthesized for their potential biological activities .
未来方向
The future directions for “5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide” and its derivatives could involve further exploration of their anti-influenza activity . Additionally, the synthesis of new 1,2,4-triazole derivatives and the study of their properties and potential applications could be a promising area of research .
生化分析
Biochemical Properties
5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism, such as amidases and hydrolases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering the phosphorylation status of target proteins. This modulation can lead to changes in gene expression patterns and metabolic fluxes, ultimately affecting cell function and viability .
Molecular Mechanism
At the molecular level, 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been found to inhibit certain hydrolases by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation in the presence of strong acids or bases. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered metabolic rates and changes in gene expression profiles .
Dosage Effects in Animal Models
The effects of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects on metabolic processes. At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound can be metabolized into various intermediates, which may further participate in biochemical reactions. These metabolic processes can influence the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its hydrophobicity and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its specific biochemical and cellular effects .
属性
IUPAC Name |
5-chloro-1-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c1-9-4(5)7-3(8-9)2(6)10/h1H3,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLONMKPBQJGGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



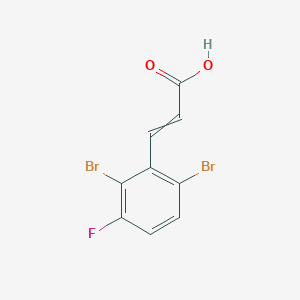
![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)

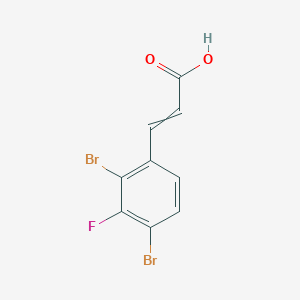
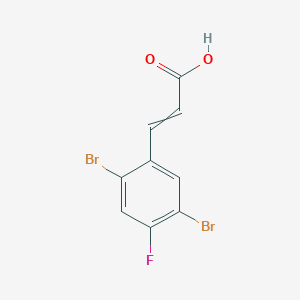

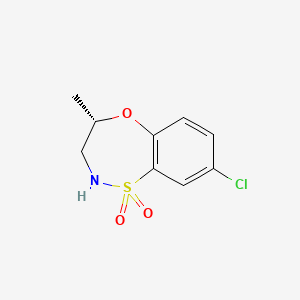
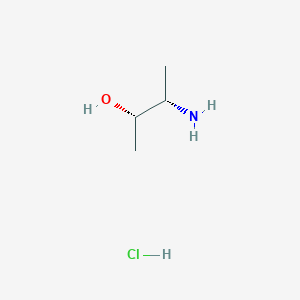

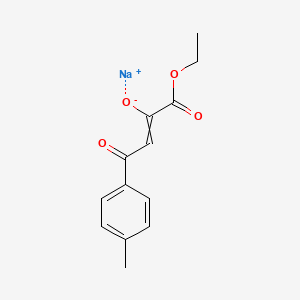

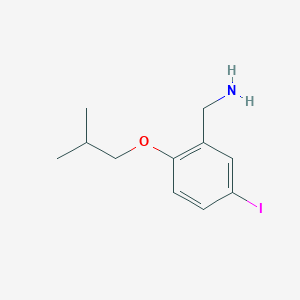
![[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B1413701.png)
![1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413702.png)